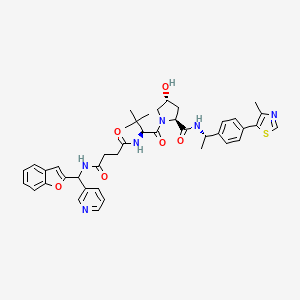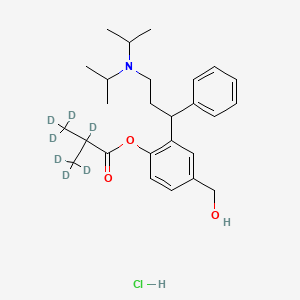
Fesoterodine-d7 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fesoterodine-d7 (hydrochloride) is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is a prodrug, which means it is metabolized in the body to produce its active form, 5-hydroxymethyl tolterodine. The deuterated version, Fesoterodine-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of fesoterodine due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
准备方法
The synthesis of Fesoterodine-d7 (hydrochloride) involves several steps, starting from the preparation of the intermediate 5-hydroxymethyl tolterodine. This intermediate is then reacted with isobutyryl chloride to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods often employ large-scale reactors and purification techniques such as recrystallization and chromatography to ensure the purity and yield of the final product .
化学反应分析
Fesoterodine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are studied to understand its metabolic pathways.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the hydroxyl group, are common in the synthesis and modification of fesoterodine derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .
科学研究应用
Fesoterodine-d7 (hydrochloride) is widely used in scientific research, particularly in the fields of:
Chemistry: To study the synthesis, stability, and reactivity of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of fesoterodine in biological systems.
Medicine: To develop and optimize treatments for overactive bladder syndrome and other related conditions.
Industry: To improve the production processes and quality control of pharmaceutical products containing fesoterodine .
作用机制
Fesoterodine-d7 (hydrochloride) acts as a competitive antagonist at muscarinic receptors. Once metabolized to its active form, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action reduces the urge to urinate and helps manage symptoms of overactive bladder. The molecular targets involved are primarily the muscarinic receptors in the bladder, which are responsible for mediating bladder contractions .
相似化合物的比较
Fesoterodine-d7 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
Tolterodine: Another antimuscarinic agent used for overactive bladder, but without deuterium labeling.
Oxybutynin: An older antimuscarinic drug with a similar mechanism of action but different pharmacokinetic properties.
Solifenacin: A newer antimuscarinic agent with a longer half-life and different side effect profile. The uniqueness of Fesoterodine-d7 lies in its ability to provide more detailed insights into the drug’s behavior in the body due to the presence of deuterium
属性
分子式 |
C26H38ClNO3 |
|---|---|
分子量 |
455.1 g/mol |
IUPAC 名称 |
[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate;hydrochloride |
InChI |
InChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D; |
InChI 键 |
DIHOSBDWSHGBKB-IAEYDMPTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12401292.png)
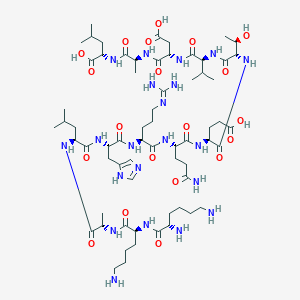
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
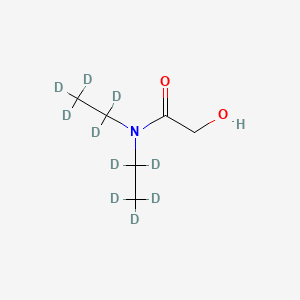



![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)



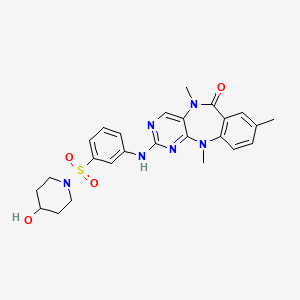
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
